molecular formula C13H11NS B8466389 1-methyl-10H-phenothiazine

1-methyl-10H-phenothiazine

Cat. No. B8466389
M. Wt: 213.30 g/mol
InChI Key: DGYYJSHANXEPSK-UHFFFAOYSA-N
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Patent
US08785434B2

Procedure details

To a solution of 2-chlorophenothiazine (4.67 g, 20 mmol) in anhydrous ethyl ether (60 mL) methyllithium (1.6 m solution, 62.5 mL, 0.1 mole) was added at room temperature (1 h). After that the mixture had been stirred (6 h), ice-water was added slowly, the stirring was continued for 30 min. The organic layer was separated and combined with ether extracts of the aqueous phase. The combined organic phase was washed with water, dried (Na2SO4) and concentrated to give the crude product (37% yield). Compound was purified by flash chromatography.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.[CH2:16](OCC)C>>[CH3:16][C:3]1[C:4]2[NH:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[S:12][C:13]=2[CH:14]=[CH:15][CH:2]=1

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
ClC1=CC=2NC3=CC=CC=C3SC2C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
The combined organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=CC=2SC3=CC=CC=C3NC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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